molecular formula C11H13NO B185854 5-propoxy-1H-indole CAS No. 147405-80-9

5-propoxy-1H-indole

Cat. No. B185854
M. Wt: 175.23 g/mol
InChI Key: ZDJYYIGOESXISA-UHFFFAOYSA-N
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Description

5-propoxy-1H-indole, also known as 1H-indol-5-yl propyl ether, is a compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-propoxy-1H-indole is 1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3 . This indicates that the compound consists of a propyl ether group attached to the 5-position of an indole ring.


Physical And Chemical Properties Analysis

5-propoxy-1H-indole is a powder that is stored at room temperature . It has a molecular weight of 175.23 g/mol .

Scientific Research Applications

Cholinesterase and Monoamine Oxidase Dual Inhibitors

Indole derivatives have been explored for their potential as dual inhibitors of cholinesterase and monoamine oxidase. This dual inhibition is significant for therapeutic strategies in neurodegenerative diseases such as Alzheimer's. For instance, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine has been identified as a new cholinesterase and monoamine oxidase dual inhibitor, highlighting the potential of indole derivatives in addressing complex neurodegenerative disorders (Bautista-Aguilera et al., 2014).

Anti-inflammatory Applications

Indole derivatives have shown potential as inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. For example, the synthesis and biological evaluation of 2-substituted 5-hydroxyindole-3-carboxylates as potent inhibitors of human 5-lipoxygenase highlight the anti-inflammatory applications of these compounds. This research suggests a strategy for intervening in inflammatory and allergic disorders through the pharmacological suppression of leukotriene biosynthesis (Karg et al., 2009).

Antioxidant Properties

Indoles are integral to various biologically active compounds due to their diverse pharmacological effects. The synthesis and evaluation of indole derivatives for their antioxidant activity has been a focus area, with some compounds demonstrating significant antioxidant potency. This underscores the role of indole derivatives in developing more effective antioxidant candidates (Singh & Kumari, 2023).

Cancer Immunotherapy

Indoleamine 2,3-dioxygenase (IDO-1) inhibitors derived from indole structures have emerged as important therapeutic targets in cancer immunotherapy. The discovery of tryptanthrin derivatives as potent IDO-1 inhibitors, capable of augmenting T cell proliferation and suppressing tumor growth in animal models, illustrates the potential of indole derivatives in cancer treatment strategies (Yang et al., 2013).

Synthesis and Functionalization Techniques

The synthesis and functionalization of indoles through palladium-catalyzed reactions have significantly influenced organic chemistry, providing access to a vast number of biologically active natural and unnatural compounds. These methodologies open up new avenues for the design and development of indole-based pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Safety And Hazards

The safety information for 5-propoxy-1H-indole indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing its dust, mist, spray, and to use personal protective equipment when handling it .

properties

IUPAC Name

5-propoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h3-6,8,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJYYIGOESXISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-propoxy-1H-indole

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Sodium hydride (0.99 g, 50% in oil) was added to dry DMF (5 ml) and the resulting suspension was stirred at room temperature. A solution of 5-hydroxyindole (2.5 g) in dry DMF (15 ml) was added dropwise and a dark purple solution formed. After stirring the mixture for 30 min, 1-iodopropane (3.51 g) was added, and the resulting mixture was stirred at room temperature for 3 h. The mixture was poured into water and extracted with ether (3x). The combined extracts were washed with water, dried (MgSO4) and evaporated to dryness to give a crude residue which was purified by chromatography (SiO2 ; hexane/ether). 5-n-Propyloxyindole was obtained as a yellow oil (2.03 g).
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